molecular formula C10H13NO3 B3050457 (3-Hydroxy-phenyl)-carbamic acid isopropyl ester CAS No. 2610-61-9

(3-Hydroxy-phenyl)-carbamic acid isopropyl ester

Cat. No. B3050457
CAS RN: 2610-61-9
M. Wt: 195.21 g/mol
InChI Key: RDJINQKTEPNHJP-UHFFFAOYSA-N
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Patent
US04692457

Procedure details

A mixture of 3-aminophenol (109 g), magnesium oxide (25 g), water (350 ml) and ethyl acetate (100 ml) was stirred vigorously at room temperature while isopropyl chloroformate (123 g) was added slowly. An ice bath was employed to ensure that the temperature did not exceed 30° C. After stirring for one hour at room temperature, the mixture was filtered to remove insoluble particles. These were washed thoroughly with ether, then the filtrates were combined, then separated, and the organic layers were dried over magnesium sulphate. Evaporation under reduced pressure gave a viscous, pale yellow oil which was crystallised from toluene to give 162.7 g of desired product, mp 75°-77° C.
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[O-2].[Mg+2].O.Cl[C:13]([O:15][CH:16]([CH3:18])[CH3:17])=[O:14]>C(OCC)(=O)C>[OH:8][C:4]1[CH:3]=[C:2]([NH:1][C:13](=[O:14])[O:15][CH:16]([CH3:18])[CH3:17])[CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
109 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
25 g
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
350 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
123 g
Type
reactant
Smiles
ClC(=O)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
An ice bath was employed
CUSTOM
Type
CUSTOM
Details
did not exceed 30° C
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble particles
WASH
Type
WASH
Details
These were washed thoroughly with ether
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a viscous, pale yellow oil which
CUSTOM
Type
CUSTOM
Details
was crystallised from toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=C(C=CC1)NC(OC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 162.7 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.